molecular formula C14H7BrF2N4 B8495950 3-(2-Bromophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine CAS No. 162320-65-2

3-(2-Bromophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine

Cat. No.: B8495950
CAS No.: 162320-65-2
M. Wt: 349.13 g/mol
InChI Key: KHAZAQVGODYYJZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine is a useful research compound. Its molecular formula is C14H7BrF2N4 and its molecular weight is 349.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

162320-65-2

Molecular Formula

C14H7BrF2N4

Molecular Weight

349.13 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C14H7BrF2N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H

InChI Key

KHAZAQVGODYYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.26 g of sodium nitrite in 1 ml of water is dropped to a solution containing 0.62 g of 3-(2-bromophenyl)-6-(2,6-difluorophenyl)-1,2-dihydro-1,2,4,5-tetrazine [prepared in the preceeding step c.)] in 2 ml of glacial acetic acid at room temperature under stirring. The progress of the reaction is followed by thin layer chromatography (TLC). The reddish-violet crystals are filtered, washed with water until neutral and dried to give 0.59 g of crystalline desired product, i.e. the title compound of Example 1. This crude product is recrystallized from a mixture of gasoline and acetone, m.p.: 168° C.
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
3-(2-bromophenyl)-6-(2,6-difluorophenyl)-1,2-dihydro-1,2,4,5-tetrazine
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.94 g (1.05 equivalent) of 2,6-difluorobenzoyl chloride is added dropwise to a mixture containing 1.1 g of (2-bromobenzoyl)hydrazine, 3 ml of dimethylformamide and 0.5 ml of pyridine under cooling. The suspension obtained is stirred at room temperature for 30 minutes, then poured into water. The solid precipitate is separated by filtration and dried to give the desired product as white crystals in a yield of 1.35 g.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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